Home > Products > Screening Compounds P146682 > N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide,monohydrochloride
N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide,monohydrochloride - 1432-04-8

N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide,monohydrochloride

Catalog Number: EVT-2671903
CAS Number: 1432-04-8
Molecular Formula: C15H21ClN2O
Molecular Weight: 280.79 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cyclopropyl norfentanyl (hydrochloride) (CRM) is a certified reference material that is structurally similar to known opioids. It is a presumptive metabolite of cyclopropyl fentanyl. This product is intended for research and forensic applications.
Cyclopropyl norfentanyl (hydrochloride) is an analytical reference material that is structurally similar to known opioids. It is a presumptive metabolite of cyclopropyl fentanyl. This product is intended for research and forensic applications.

Overview

N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide monohydrochloride is a complex organic compound with notable implications in medicinal chemistry. It is classified as a piperidine derivative, which suggests its structural features include a piperidine ring—a saturated six-membered ring containing one nitrogen atom and five carbon atoms. This compound is particularly relevant in the synthesis of various pharmaceuticals, especially in the context of analgesics and anesthetics.

Source and Classification

The compound is categorized under organonitrogen compounds, specifically within the subclass of piperidines. Its chemical formula is C14H20N2OC_{14}H_{20}N_2O, and it has a molecular weight of approximately 232.32 g/mol. The compound is recognized by its CAS registry number 1609-66-1, which facilitates its identification in chemical databases and regulatory frameworks .

Synthesis Analysis

Methods

The synthesis of N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide monohydrochloride typically involves several steps, including the formation of the piperidine ring and subsequent modifications to introduce the phenyl and cyclopropanecarboxamide groups. Common methods for synthesizing related compounds include:

  • Alkylation of Piperidine: This involves reacting piperidine with alkyl halides to form substituted piperidines.
  • Amide Formation: The introduction of the carboxamide functionality can be achieved through the reaction of an amine with a carboxylic acid or its derivatives.

Technical details often include the use of phase transfer catalysts to enhance reaction efficiency, particularly in biphasic systems where reactants are not readily soluble in the same phase .

Molecular Structure Analysis

Structure and Data

The molecular structure of N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide monohydrochloride can be represented as follows:

  • Chemical Formula: C14H20N2OC_{14}H_{20}N_2O
  • Molecular Weight: 232.32 g/mol
  • IUPAC Name: N-phenyl-N-(4-piperidinyl)propanamide

The structure features a piperidine ring bonded to a phenyl group and a cyclopropanecarboxamide moiety, contributing to its pharmacological properties.

Chemical Reactions Analysis

Reactions and Technical Details

N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide can participate in various chemical reactions typical for amides and piperidines. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Reduction Reactions: The presence of carbonyl groups allows for reduction reactions that can modify the compound's properties.

These reactions are critical for modifying the compound for specific applications in drug development .

Mechanism of Action

Process and Data

The mechanism of action for N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide monohydrochloride primarily involves interaction with opioid receptors in the central nervous system. This interaction leads to analgesic effects by inhibiting pain pathways. The compound may act as an agonist at these receptors, facilitating pain relief while potentially leading to side effects associated with opioid use.

Data suggest that compounds within this class exhibit high affinity for mu-opioid receptors, which are pivotal in mediating analgesia .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data should be referenced from experimental studies or material safety data sheets.

Relevant analyses such as spectroscopic techniques (e.g., Nuclear Magnetic Resonance spectroscopy) are employed to characterize these properties accurately .

Applications

Scientific Uses

N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide monohydrochloride finds applications primarily in medicinal chemistry:

  • Pharmaceutical Development: As an intermediate in synthesizing potent analgesics, particularly those related to opioid medications.
  • Research: Used in studies exploring new analgesic compounds or modifications to existing drugs to enhance efficacy or reduce side effects.

This compound exemplifies the ongoing research efforts aimed at developing safer and more effective pain management therapies .

Structural Analysis and Analog Design

4-Anilidopiperidine Core Architecture in Opioid Derivatives

The 4-anilidopiperidine scaffold represents a privileged structure in opioid pharmacology, serving as the fundamental framework for fentanyl and its synthetic analogs. This core consists of three critical domains: (1) a tertiary piperidine nitrogen that protonates under physiological conditions to form an ionic interaction with aspartate residue 147 (D147) in the μ-opioid receptor's binding pocket; (2) an N-phenylpropanamide group that occupies a hydrophobic subpocket through aromatic stacking interactions; and (3) a lipophilic substituent at the piperidine nitrogen that modulates receptor affinity and functional activity [4] [5].

N-phenyl-N-(piperidin-4-yl)cyclopropanecarboxamide monohydrochloride exemplifies strategic modification of this core, where the traditional phenethyl "body" segment is replaced by a cyclopropanecarboxamide moiety. This modification preserves the critical pharmacophore distances: approximately 6.7Å between the piperidine nitrogen and the carbonyl oxygen, and 4.5Å between the carbonyl carbon and the anilide ring centroid [4]. Molecular dynamics simulations confirm that this spatial arrangement maintains optimal positioning within the orthosteric binding site of the μ-opioid receptor, with the cyclopropyl group oriented toward transmembrane helix 7 (TM7) where it engages tryptophan 318 (W318) through hydrophobic contacts [5].

Table 1: Core Components of 4-Anilidopiperidine Derivatives

Structural DomainFunctional RoleKey Interactions
Protonated piperidine nitrogenMessage domain anchorIonic bond with D147
N-phenylpropanamideAddress region recognitionHydrophobic stacking with TM3/TM4 residues
N-substituent (cyclopropyl)Conformational controlVan der Waals contacts with W318 and H297
Carboxamide linkerSpatial orientationHydrogen bonding with Y326

The message-address concept provides a theoretical framework for understanding this scaffold's binding mechanism. The "message" component (protonated nitrogen and carbonyl oxygen) initiates receptor activation, while the "address" domain (aromatic rings and substituents) confers receptor subtype selectivity [4]. Computational models demonstrate that cyclopropane substitution creates a restricted conformational envelope that enhances μ-receptor complementarity by reducing entropic penalties upon binding [5]. This geometric constraint differentiates it from flexible alkyl chains in classical fentanyl derivatives, contributing to distinctive pharmacological profiles observed in cyclopropane-modified compounds [6].

Cyclopropane Ring Modifications and Bioisosteric Replacements

The cyclopropane moiety represents a strategic conformational restraint strategy that significantly alters the pharmacodynamic profile of 4-anilidopiperidine derivatives. This three-carbon ring system functions as a rigid bioisostere for flexible alkyl chains in traditional opioids, enforcing specific ligand-receptor interactions while resisting metabolic degradation through cytochrome P450 oxidation [1]. X-ray crystallographic analyses of cyclopropane-containing fentanyl analogs reveal that the bond angle distortion (approximately 60°) within the cyclopropane ring creates substantial ring strain, forcing the carboxamide bond into a coplanar orientation with the piperidine nitrogen [5].

Structure-activity relationship studies demonstrate that cyclopropane substitution produces compounds with unusual pharmacological profiles. Research shows that introducing the cyclopropyl group to the N-piperidinyl position generates potent μ-opioid antagonists and inverse agonists rather than classical agonists. Specifically, cyclopropane-modified 5-(3-hydroxyphenyl)morphans exhibited inverse agonism in [(³⁵S)]GTP-γ-S functional binding assays using nondependent cells expressing cloned human μ-opioid receptors, with exceptional antagonist potency (Ke = 0.17-0.3 nM) [1]. This functional inversion contrasts sharply with the agonist activity of straight-chain alkyl analogs and appears linked to the cyclopropane's ability to sterically disrupt receptor activation states.

Table 2: Pharmacological Profiles of Cyclopropane-Modified Opioid Derivatives

Compound Structureμ-Receptor Ki (nM)Functional Activity[(³⁵S)]GTP-γ-S Efficacy (% Basal)
(+)-5-(3-OH)-N-cyclopropylmorphan2.1Inverse agonist-42%
(-)-5-(3-OH)-N-cyclopropylmorphan4.3Potent antagonistKe = 0.3 nM
N-cyclopropyl fentanyl analog8.5Partial agonist67%
N-phenethyl fentanyl (control)12.7Full agonist98%

Bioisosteric replacement strategies have explored alternatives to the cyclopropane ring while preserving its steric and electronic properties. Crotonyl (E-but-2-enoyl) and acryloyl (prop-2-enoyl) substituents function as planar bioisosteres that maintain similar Van der Waals volumes while introducing conformational flexibility [6]. Molecular modeling confirms that these unsaturated chains adopt extended conformations that partially mimic the cyclopropyl group's spatial requirements, though with reduced receptor complementarity. In contrast, cyclobutane and cyclopentane analogs exhibit diminished μ-receptor affinity due to excessive steric bulk that disrupts optimal positioning within the hydrophobic subpocket between transmembrane helices 3, 4, and 6 [5]. The cyclopropane ring appears to occupy a "Goldilocks zone" - large enough to confer metabolic stability but compact enough to avoid steric clashes with Valine 300 and Tryptophan 318 residues in the μ-receptor binding pocket [5] [6].

Structure-Activity Relationships (SAR) in μ-Opioid Receptor Binding

Steric Parameters Governing Receptor Affinity

The binding affinity of cyclopropane-modified 4-anilidopiperidines follows a nonlinear relationship with substituent volume. Molecular dynamics simulations of ligand-receptor complexes reveal that affinity peaks when the cyclopropyl group occupies approximately 85-90 ų of space within the hydrophobic subpocket formed by transmembrane helices 3, 4, 5, and 6 [5]. Smaller substituents (acetyl, methyl) exhibit reduced residence times due to insufficient hydrophobic contacts, while bulkier groups (cyclobutyl, phenyl) induce steric clashes with Valine 300 and Tryptophan 318, disrupting optimal positioning [6]. This parabolic relationship explains why cyclopropyl fentanyl (molecular volume = 87 ų) exhibits higher μ-receptor affinity (Ki = 2.1 nM) than either acetyl fentanyl (72 ų; Ki = 8.9 nM) or cyclobutyl fentanyl (102 ų; Ki = 15.7 nM) [6].

The three-dimensional topography of the cyclopropane ring creates vector-specific interactions with receptor residues. Docking studies indicate that when the cyclopropyl group adopts an orientation where one carbon atom points toward Tryptophan 318, it achieves optimal CH-π stacking with the indole ring (distance: 3.4-3.8 Å). This interaction stabilizes an inactive receptor conformation, explaining the antagonist/inverse agonist properties observed in functional assays [5]. Rotating the cyclopropane by 90° disrupts this interaction, reducing binding affinity by 15-fold, demonstrating the critical dependence on precise spatial orientation [1].

Electronic and Stereochemical Determinants

Quantum mechanical analyses of N-phenyl-N-(piperidin-4-yl)cyclopropanecarboxamide reveal significant bond polarization within the cyclopropane ring. The Walsh orbitals create a dipole moment (2.1 Debye) perpendicular to the ring plane, enabling favorable electrostatic interactions with Tyrosine 326 and Histidine 297 in the μ-opioid receptor binding pocket [5]. This electronic asymmetry creates a stereoelectronic preference for specific cyclopropane orientations, with the more electronegative face positioned toward these polar residues.

Chirality profoundly influences biological activity. Resolution of enantiomeric 5-(3-hydroxyphenyl)morphans with N-cyclopropyl substituents revealed that the (+)-enantiomer exhibited 20-fold higher μ-affinity (Ki = 2.1 nM) and more potent antagonist activity (Ke = 0.17 nM) than the (-)-enantiomer (Ki = 45 nM; Ke = 0.3 nM) [1]. Comparative molecular field analysis (CoMFA) demonstrates that this eudismic disparity arises from differential access to a subpocket near Aspartate 147, with the high-affinity enantiomer positioning its cyclopropyl group to form complementary contacts with Isoleucine 322 and Leucine 219 [5].

Table 3: Molecular Determinants of μ-Opioid Receptor Binding Affinity

Structural ParameterOptimal ValueEffect on KiKey Receptor Interactions
Cyclopropane volume85-90 ųPeak affinityHydrophobic subpocket occupancy
N-Cyclopropane distance4.8-5.2 ÅΔpKi = 0.8/0.1ÅDistance to W318 indole
Carboxamide dihedral15-25°Critical for activityH-bond with Y326
Cyclopropane orientationC-H toward W31815-fold selectivityCH-π stacking
(+)-enantiomer preference>99% eudismic ratio20-fold affinity differenceAccess to D147 subpocket

Comparative Binding Mode Analysis

The binding pose of N-phenyl-N-(piperidin-4-yl)cyclopropanecarboxamide differs significantly from both morphine and conventional fentanyl derivatives. While morphine adopts a T-shaped orientation with its phenanthrene core perpendicular to the membrane plane, and fentanyl derivatives position their phenethyl group parallel to transmembrane helix 6, cyclopropane-modified compounds exhibit a diagonal orientation that bridges these domains [5]. Five conserved binding features characterize this interaction:

  • Ionic anchoring between the protonated piperidine nitrogen and Aspartate 147 (distance: 2.8 ± 0.3 Å)
  • N-substituent vectoring toward the receptor interior (depth: 8.2 Å from membrane surface)
  • Anilide ring penetration into the subpocket formed by TM3, TM4, ECL1 and ECL2
  • 4-axial positioning of the cyclopropyl group toward Tryptophan 318 (distance: 3.6 ± 0.4 Å)
  • Hydrogen bonding between the carboxamide carbonyl and Tyrosine 326 hydroxyl (2.9 ± 0.2 Å) [5]

Molecular dynamics trajectories reveal that the cyclopropyl group induces conformational selection of receptor states. Unlike flexible N-substituents that permit transition between active and inactive conformations, the rigid cyclopropane preferentially stabilizes an inactive μ-receptor conformation characterized by: (1) increased distance between Tyrosine 326 (OH) and Aspartate 147 (Cγ) (12.8 Å vs. 10.5 Å in active state); (2) counter-clockwise rotation of Tryptophan 293 by 38°; and (3) outward displacement of transmembrane helix 6 [5]. This allosteric disruption of the activation pathway explains the prevalence of antagonist and inverse agonist profiles among cyclopropane-containing derivatives [1] [6].

Properties

CAS Number

1432-04-8

Product Name

N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide,monohydrochloride

IUPAC Name

N-phenyl-N-piperidin-4-ylcyclopropanecarboxamide;hydrochloride

Molecular Formula

C15H21ClN2O

Molecular Weight

280.79 g/mol

InChI

InChI=1S/C15H20N2O.ClH/c18-15(12-6-7-12)17(13-4-2-1-3-5-13)14-8-10-16-11-9-14;/h1-5,12,14,16H,6-11H2;1H

InChI Key

BRQQOUNKQBWVTN-UHFFFAOYSA-N

SMILES

C1CC1C(=O)N(C2CCNCC2)C3=CC=CC=C3.Cl

Solubility

not available

Canonical SMILES

C1CC1C(=O)N(C2CCNCC2)C3=CC=CC=C3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.